molecular formula C25H25F3N6O4S B608030 5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole CAS No. 1570496-34-2

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No. B608030
CAS RN: 1570496-34-2
M. Wt: 562.5682
InChI Key: HWJWNWZJUYCGKV-UHFFFAOYSA-N
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Description

IACS-010759 is an orally bioavailable inhibitor of complex I of the mitochondrial electron transport chain. It inhibits the ubiquinone reduction activity of isolated murine mitochondrial complex I when used at a concentration of 60 nM. IACS-010759 (100 nM) reduces basal and spare respiratory capacities and increases glycolytic flux in primary chronic lymphocytic leukemia (CLL) cells. It also induces apoptosis in CLL cells grown under low glucose conditions or when administered in combination with 2-deoxy-D-glucose. IACS-010759 (5 and 10 mg/ml) induces tumor regression in a glycolysis-deficient NB1 mouse xenograft model.
IACS-010759 or IACS-10759 is a potent and selective Oxidative Phosphorylation Inhibitor (IC50 < 10 nM) with potential antineoplastic activity. IACS-010759 binds to and inhibits complex I of the electron transport chain (NADH ubiquinone oxidoreductase), thereby selectively depriving tumor cells of nutrients, and energy, and inhibiting nucleotide and amino acid production, which induces autophagy, causes tumor cell death and inhibits cell proliferation. Mitochondrial complex I, which is hyperactivated in cancer cells to meet their increased demands for energy, plays a key role in the promotion of cancer cell proliferation.

Scientific Research Applications

Chronic Lymphocytic Leukemia (CLL) Treatment

IACS-010759 has been studied for its effects on CLL cells. It acts as an OxPhos inhibitor, targeting mitochondrial complex I, which is a predominant pathway for energy production in CLL cells. The compound inhibits OxPhos but causes only minor cell death at 24 and 48 hours. However, in the presence of stroma, IACS-010759 successfully inhibited OxPhos and diminished intracellular ribonucleotide pools .

Acute Myeloid Leukemia (AML) Therapy

In the context of AML, IACS-010759 is being explored for its ability to exploit the oxidative phosphorylation dependency of certain tumor populations. It has shown compelling pharmacological responses in multiple PDX models of primary AML, suggesting its potential as a novel therapeutic approach .

Metabolic Pathway Modulation

Research indicates that when OxPhos is inhibited by IACS-010759, CLL cells adapt to use a different metabolic pathway. This suggests that targeting both OxPhos and glycolysis pathways could be necessary for a biological effect, highlighting the compound’s role in metabolic pathway modulation .

Glioblastoma Treatment

IACS-010759 has been part of translational research efforts to elucidate its mechanism of action for potential clinical application in treating glioblastoma, among other cancers .

Triple Negative Breast Cancer (TNBC)

The compound has been investigated for its impact on TNBC, where certain populations of tumor cells are highly dependent upon oxidative phosphorylation. Inhibiting this pathway with IACS-010759 could represent a therapeutic opportunity .

Melanoma and Pancreatic Ductal Adenocarcinoma (PDAC)

IACS-010759 has shown pharmacological responses in PDX xenograft models of melanoma and PDAC, indicating its potential application in these types of cancer .

properties

IUPAC Name

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJWNWZJUYCGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

CAS RN

1570496-34-2
Record name IACS-010759
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IACS-010759
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-(1-(3-bromobenzyl)-5-methyl-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (Example 11, Step 1; 165 mg, 0.34 mmol), 4-(methylsulfonyl)piperidine (62 mg, 0.38 mmol), and Cs2CO3 (224 mg, 0.69 mmol) in toluene (2 mL) was degassed with argon for 5 min. Pd2(dba)3 (0.15 mg, 0.017 mmol) and dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine (33 mg, 069 mmol) were added and the reaction mixture was degassed a second time with argon for 5 min, then heated to 140° C. for 18 h. The mixture was then cooled to RT, diluted with EtOAc (15 mL), filtered through a pad of Celite, and concentrated under reduced pressure. The crude product was purified by prep-HPLC (Mobile phase: A=0.1% TFA/H2O, B=0.1% TFA/MeCN; Gradient: B=40%-80% in 12 min; Column: C18) to give the title compound as a white solid; MS (ES+) C25H25F3N6O4S requires: 562. found: 563 [M+H]+; 1H NMR (600 MHz, DMSO-d6) δ 8.22 (d, J=8.8 Hz, 2H), 7.61 (d, J=8.2 Hz, 2H), 7.21 (t, J=7.9 Hz, 1H), 6.97 (bs, 1H), 6.94 (dd, J=8.3, 2.4 Hz, 1H), 6.64 (d, J=7.5 Hz, 1H), 5.48 (s, 2H), 3.86 (bd, J=13.4 Hz, 2H), 3.28 (m, 1H), 2.94 (s, 3H), 2.76 (m, 2H), 2.57 (s, 3H), 2.06 (bd, J=13.4 Hz, 2H), 1.68 (ddd, J=16.5, 12.5, 4.1 Hz, 2H); 19F NMR (282 MHz, DMSO-d6) δ −56.6.
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mg
Type
catalyst
Reaction Step Two

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